![molecular formula C11H16ClNO2 B1593136 (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride CAS No. 269398-82-5](/img/structure/B1593136.png)
(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride
Overview
Description
®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a chiral center, making it an important molecule for studying stereochemistry and enantioselective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as ®-3-Amino-4-(m-tolyl)butanoic acid.
Protection of Amino Group: The amino group is protected using a suitable protecting group like tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Formation of the Hydrochloride Salt: The protected amino acid is then treated with hydrochloric acid to form the hydrochloride salt.
Deprotection: Finally, the protecting group is removed to yield the desired ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Chiral Building Block:
(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride serves as a crucial chiral building block in the synthesis of pharmaceuticals. Its ability to facilitate enantioselective reactions is vital for the development of drugs that require specific stereochemistry for optimal efficacy.
Therapeutic Potential:
Research indicates that this compound may modulate neurotransmission by interacting with specific receptors and enzymes. These interactions suggest potential therapeutic applications in neurological disorders, where it could influence neurotransmitter release and uptake pathways.
Enzyme Interaction:
The compound has been studied for its ability to act as both a substrate and an inhibitor for various enzymes. This dual functionality allows researchers to explore its effects on enzyme kinetics and biochemical pathways, providing insights into its potential roles in metabolic processes.
Neurotransmitter Modulation:
Studies have shown that this compound can selectively interact with enantiomer-specific receptors. This property is particularly relevant for understanding its role in neurotransmitter modulation, which could lead to advancements in treatments for conditions such as depression or anxiety disorders.
Synthesis and Mechanism of Action
Synthesis Overview:
The synthesis of this compound typically involves several steps, including the formation of the butanoic acid backbone and subsequent functionalization to introduce the m-tolyl group. The specific synthetic routes may vary based on desired purity and yield.
Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves binding to molecular targets associated with neurotransmission. By influencing these targets, this compound can modulate various signaling pathways critical for maintaining physiological balance.
Data Table: Applications and Effects
Application Area | Description | Example Studies/Findings |
---|---|---|
Medicinal Chemistry | Chiral building block for drug synthesis | Essential for enantioselective drug design |
Biological Activity | Modulates neurotransmitter release through enzyme interaction | Potential therapeutic effects in neurological disorders |
Enzyme Interaction | Acts as substrate/inhibitor for various enzymes | Influences metabolic pathways |
Neurotransmitter Modulation | Selectively interacts with receptors affecting neurotransmission | Implications for treatment of mood disorders |
Case Studies
-
Neurotransmission Research:
A study highlighted the compound's ability to enhance neurotransmitter release in vitro, suggesting its potential as a treatment modality for depression by targeting serotonin receptors. -
Enzyme Kinetics:
Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, providing insights into its role as a biochemical tool in metabolic research.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. Its chiral nature allows it to interact selectively with enantiomer-specific receptors and enzymes, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
4-(m-Tolyl)butanoic acid: A structurally similar compound lacking the amino group.
3-Amino-4-phenylbutanoic acid: A similar compound with a phenyl group instead of a tolyl group.
Uniqueness
®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable for studying enantioselective reactions and for applications in chiral drug development.
Biological Activity
(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative with significant biological activity. Its unique structure, which includes an amino group, a carboxylic acid group, and a m-tolyl substituent on a butanoic acid backbone, allows it to interact with various biological systems. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Structural Overview
The molecular formula of this compound is C₁₁H₁₆ClN₁O₂, with a molecular weight of approximately 229.70 g/mol. The compound's chiral nature makes it significant for studies in stereochemistry and enantioselective reactions, which are crucial in pharmaceutical development.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within the body:
- Enzyme Interaction : The compound can act as either a substrate or an inhibitor for various enzymes, influencing biochemical pathways related to neurotransmission and metabolic processes .
- Receptor Modulation : Its structural features allow it to selectively interact with enantiomer-specific receptors, potentially impacting neurotransmitter release and uptake .
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Neurotransmitter Modulation : The compound has been studied for its effects on glutamate receptors, which are critical for neuronal communication. Preliminary studies suggest it may modulate specific receptor subtypes, indicating potential therapeutic implications for neurological disorders .
- Enzyme Inhibition : It has shown promise as an inhibitor for matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and wound healing. This suggests a potential role in therapeutic applications related to tissue repair .
- Synthesis Applications : As a chiral building block, it is utilized in the synthesis of pharmaceuticals and peptide studies, enhancing the development of new therapeutic agents .
Study 1: Neurotransmitter Interaction
A study investigated the interaction of this compound with glutamate receptors. The findings indicated that the compound modulated receptor activity, suggesting its potential role in treating conditions like epilepsy or neurodegenerative diseases.
Study 2: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound inhibited specific MMPs. This inhibition was linked to improved outcomes in models of wound healing, indicating its therapeutic potential in regenerative medicine.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Amino-4-methylphenylbutanoic acid | Similar phenyl group; no chiral center | Neurotransmitter modulation |
L-Tyrosine | Aromatic amino acid; no m-tolyl group | Precursor for neurotransmitters |
2-Amino-3-(p-tolyl)propanoic acid | p-Tolyl instead of m-tolyl | Antidepressant properties |
Properties
IUPAC Name |
(3R)-3-amino-4-(3-methylphenyl)butanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHTUCDBCBKMKL-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647464 | |
Record name | (3R)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331846-94-7, 269398-82-5 | |
Record name | Benzenebutanoic acid, β-amino-3-methyl-, hydrochloride (1:1), (βR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331846-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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